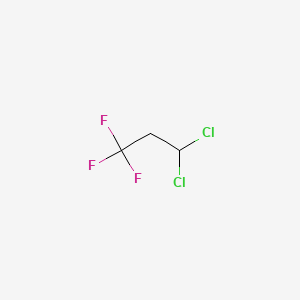

3,3-Dichloro-1,1,1-trifluoropropane

Beschreibung

Contextual Significance in Organohalogen Chemistry

Organohalogen compounds, characterized by the presence of at least one carbon-halogen bond, are a broad class of chemicals with diverse applications and environmental impacts. youtube.com Within this family, HCFCs like 3,3-dichloro-1,1,1-trifluoropropane are significant for several reasons. The inclusion of hydrogen atoms makes them susceptible to degradation in the troposphere by hydroxyl radicals. noaa.gov This chemical characteristic gives them a shorter atmospheric lifetime compared to CFCs, which lack this feature and are thus more likely to reach the stratosphere and contribute to ozone depletion. noaa.gov

The specific arrangement of atoms in this compound, with a trifluoromethyl group at one end and two chlorine atoms on the third carbon, imparts distinct reactivity and physical properties. These attributes make it a useful intermediate in the synthesis of other fluorinated compounds. The study of its positional isomer, 2,3-dichloro-1,1,1-trifluoropropane (B1583484), which has a different boiling point and reactivity, further highlights the importance of isomeric structure in determining the chemical behavior of organohalogens. synquestlabs.com

Table 1: Interactive Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₃Cl₂F₃ | nih.gov |

| Molecular Weight | 166.95 g/mol | nih.gov |

| Boiling Point | 61 °C | azurewebsites.net |

| CAS Number | 460-69-5 |

Current Research Trajectories and Academic Objectives for this compound

Current academic interest in this compound and other HCFCs is multifaceted. While their large-scale industrial use is diminishing due to regulations, they remain valuable subjects for scientific study.

One area of research focuses on understanding the atmospheric chemistry of these compounds in greater detail. This includes precise measurements of their atmospheric lifetimes, ozone depletion potentials (ODPs), and global warming potentials (GWPs). For instance, studies on related HCFCs like HCFC-123 have utilized three-dimensional atmospheric models to refine their environmental impact assessments. nih.gov

Another research trajectory involves the use of HCFCs as building blocks in synthetic chemistry. The unique combination of fluorine and chlorine atoms in this compound makes it a potential precursor for the synthesis of more complex fluorinated molecules, which have applications in materials science and pharmaceuticals.

Furthermore, the study of the biodegradation of organohalogen compounds, including HCFCs, is an active area of research. Understanding the microbial pathways that can break down these compounds could lead to novel bioremediation strategies for contaminated sites. For example, pathways for the degradation of other chlorinated compounds like 1,3-dichloropropene (B49464) have been identified. wikipedia.org

Finally, the continued monitoring of atmospheric concentrations of HCFCs provides crucial data for verifying compliance with international agreements like the Montreal Protocol and for understanding the ongoing recovery of the ozone layer. noaa.govscience.gov

Table 2: Isomers of Dichlorotrifluoropropane

| Compound Name | CAS Number | Key Differentiator |

| This compound | 460-69-5 | Chlorine atoms on the third carbon |

| 2,3-Dichloro-1,1,1-trifluoropropane | 338-75-0 | Chlorine atoms on the second and third carbons |

| 2,2-Dichloro-1,1,1-trifluoropropane | 116890-51-8 | Chlorine atoms on the second carbon |

| 1,2-Dichloro-1,1,3-trifluoropropane | Not readily available | Hypothetical isomer |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,3-dichloro-1,1,1-trifluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Cl2F3/c4-2(5)1-3(6,7)8/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLTIOZOVDUUXDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196684 | |

| Record name | HCFC 243 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460-69-5 | |

| Record name | 3,3-Dichloro-1,1,1-trifluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=460-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HCFC 243 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HCFC 243 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,3 Dichloro 1,1,1 Trifluoropropane and Its Analogues

Carbene-Mediated Synthesis Routes

The generation and subsequent reaction of carbenes offer a versatile method for constructing the carbon backbone of fluorinated propanes. A key starting material in these routes is 2,2-Dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123), which serves as a precursor for generating the necessary carbene intermediates. These reactive species are then utilized in reactions to form dichlorotrifluoropropane isomers, such as 2,3-dichloro-1,1,1-trifluoropropane (B1583484) (243db), an analogue of the target compound. google.com

Liquid Phase Carbene Generation with Phase Transfer Catalysis

In a liquid-phase approach, carbenes are generated from HCFC-123 using a base in the presence of a phase transfer catalyst (PTC). google.com This methodology is effective for reactions involving immiscible phases, where the PTC facilitates the transport of reactants across the phase boundary. The process involves the dehydrochlorination of HCFC-123 by a base to form a carbene, which then reacts further. For instance, the reaction can be carried out with methyl chloride to produce 2,3-dichloro-1,1,1-trifluoropropane (243db). google.com The use of a PTC is crucial for enabling the reaction between the aqueous base and the organic substrate. This method is part of a multi-step process aimed at producing hydrofluoroolefins like 2,3,3,3-tetrafluoropropene (B1223342) (1234yf), with 2,3-dichloro-1,1,1-trifluoropropane being a key intermediate. google.com The control of reaction parameters in this liquid-phase system is essential for optimizing the yield and selectivity of the desired product.

Gas Phase Carbene Generation via High-Temperature Pyrolysis

An alternative to the liquid-phase method is the generation of carbenes in the gas or vapor phase through high-temperature pyrolysis. google.com Pyrolysis is a thermochemical decomposition process conducted at elevated temperatures in the absence of oxygen. ijcce.ac.ir In this context, the starting material, HCFC-123, is subjected to high temperatures, leading to the elimination of hydrogen chloride and the formation of a carbene intermediate. google.com This gas-phase reaction can be more efficient for large-scale industrial production, although it requires specialized equipment to handle the high temperatures and gaseous reactants. The highly reactive carbene generated can then be directed to react with other molecules to synthesize the target dichlorotrifluoropropane structure. This method avoids the use of solvents and catalysts required in the liquid-phase process, potentially simplifying product purification.

Catalytic Chlorination of Fluorinated Propenes

A significant pathway for synthesizing dichlorotrifluoropropanes involves the direct chlorination of fluorinated propenes. This approach focuses on the addition of chlorine across the double bond of a molecule like 3,3,3-trifluoropropene (B1201522) to yield 1,1,1-trifluoro-2,3-dichloropropane (HCFC-243db). google.com

Reaction Mechanisms and Pathways in Electrophilic Chlorination

The addition of halogens, such as chlorine, to alkenes can proceed through different mechanisms, including electrophilic addition and free-radical pathways. researchgate.net In the context of fluorinated propenes, electrophilic chlorination is a key mechanism. This reaction is initiated by the polarization of the chlorine molecule as it approaches the electron-rich double bond of the propene. The process can be facilitated by a Lewis acid catalyst, which helps to polarize the Cl-Cl bond. ncert.nic.in The reaction is thought to proceed through a halonium ion intermediate, a cyclic cation where the chlorine atom is bonded to both carbons of the original double bond. researchgate.net The regioselectivity of the reaction, meaning which carbon atom is attacked by the chloride ion to open the ring, is influenced by the electronic effects of the substituents on the double bond, such as the trifluoromethyl group. researchgate.net

Investigation of Catalyst Systems (e.g., Metal Halides from Group 13, 14, 15, and Transition Metals)

Table of Investigated Catalysts for Chlorination of 3,3,3-Trifluoropropene

| Catalyst Group | Metal Halide Examples | Reference |

|---|---|---|

| Group 13 | Aluminum Chlorofluoride (ACF), AlCl₃ | google.comd-nb.info |

| Group 14 | Tin Halides (e.g., SnCl₄) | google.com |

| Group 15 | Antimony Halides (e.g., SbCl₅) | google.com |

| Transition Metals | Iron Halides (e.g., FeCl₃), Copper Halides | google.com |

Optimization of Reaction Conditions: Temperature, Pressure, and Reactant Molar Ratios

The efficient synthesis of fluorinated propanes, including the transformation of 3,3-Dichloro-1,1,1-trifluoropropane (HCFC-243db), is highly dependent on the precise control of reaction conditions. Key parameters such as temperature, pressure, and the molar ratios of reactants are pivotal in maximizing yield and directing the reaction towards the desired products.

In the gas-phase fluorination of HCFC-243db using hydrogen fluoride (B91410) (HF), specific operational windows are recommended to achieve optimal conversion. The reaction temperature is typically maintained between 200°C and 450°C, with a more preferred range of 300°C to 430°C, and an ideal range of 320°C to 420°C. google.com The pressure is generally kept between 3 and 20 bar, with a preference for 5 to 15 bar, and more specifically 7 to 10 bar. google.com The molar ratio of HF to HCFC-243db is a critical factor, ranging from 3:1 to 150:1, with preferred ratios falling between 4:1 and 70:1. google.com

For liquid-phase fluorination processes, such as the conversion of pentachloropropane to 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf), a related compound, the conditions are markedly different. The reaction temperature is considerably lower, ranging from 30°C to 200°C, and preferably between 50°C and 150°C. google.com The pressure is maintained above 2 bar, typically between 4 and 50 bar. google.com The molar ratio of HF to the starting chlorinated compound is generally kept between 0.5:1 and 50:1, with a preferred range of 3:1 to 20:1. google.com

These optimized parameters are crucial for steering the reaction pathway, enhancing the rate of reaction, and ensuring the stability of the desired products.

Table 1: Optimized Reaction Conditions for Fluorination Processes

| Parameter | Gas-Phase Fluorination of HCFC-243db google.com | Liquid-Phase Fluorination of Pentachloropropane google.com |

| Temperature | 200°C - 450°C | 30°C - 200°C |

| Pressure | 3 - 20 bar | 4 - 50 bar |

| HF:Substrate Molar Ratio | 3:1 - 150:1 | 0.5:1 - 50:1 |

Analysis of Product Selectivity and By-product Formation

In the synthesis involving HCFC-243db and related compounds, controlling product selectivity is paramount to maximizing the yield of the target molecule while minimizing the formation of undesirable by-products. The reaction of HCFC-243db can lead to several different products depending on the specific conditions and subsequent reaction steps.

During the gas-phase fluorination of HCFC-243db, the primary product from the initial set of reactions is 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf), which is formed through dehydrochlorination. google.com However, the HCFO-1233xf formed can undergo further reactions. For instance, reaction with HF can lead directly to 2,3,3,3-tetrafluoropropene (HFO-1234yf) or, via an addition reaction, to the saturated compound 1,1,1,2-tetrafluoro-2-chloropropane (HCFC-244bb). google.com This saturated intermediate can then be dehydrochlorinated to yield HFO-1234yf. google.com

Furthermore, HCFC-244bb can be fluorinated with HF to produce 1,1,1,2,2-pentafluoropropane (B162932) (HFC-245cb). google.com The interplay between HFO-1234yf and HFC-245cb forms an equilibrium, which is a key consideration in the process. google.com The selectivity towards HFO-1234yf can be managed by recycling the HFC-245cb back into the reactor. google.com

In liquid-phase fluorination for producing HCFO-1233xf, it is crucial to control the conditions to prevent further fluorination reactions, ensuring that HCFO-1233xf is the main product obtained, aside from intermediates. google.com The reaction mixture in such processes might contain the desired HCFO-1233xf along with HF and smaller amounts of by-products from the 242 and 243 series of compounds. google.com

Table 2: Major Products and By-products in the Fluorination of HCFC-243db and its Derivatives google.com

| Input Compound | Primary Reaction | Key Products | Potential Subsequent Products/By-products |

| HCFC-243db | Dehydrochlorination/Fluorination | HCFO-1233xf | HFO-1234yf, HCFC-244bb |

| HCFO-1233xf | Fluorination/Addition | HFO-1234yf, HCFC-244bb | HFC-245cb |

| HCFC-244bb | Dehydrochlorination/Fluorination | HFO-1234yf | HFC-245cb |

Comparative Analysis of Vapor-Phase versus Liquid-Phase Chlorination

The chlorination and fluorination of propane (B168953) derivatives to produce compounds like this compound can be conducted in either the vapor phase or the liquid phase, with each method presenting distinct characteristics and requirements.

Vapor-Phase Synthesis: Vapor-phase reactions are typically carried out at higher temperatures. For example, the fluorination of HCFC-243db occurs at temperatures between 200°C and 450°C. google.com These processes often employ solid catalysts, such as those based on transition metal oxides, halides, or oxyhalides like chromium oxyfluoride. google.com The catalyst can be arranged in a fixed or fluidized bed. google.com Gas-phase reactions allow for continuous processing and can simplify product separation, as the products are often withdrawn in a gaseous state. researchgate.net

Liquid-Phase Synthesis: Liquid-phase reactions are conducted at lower temperatures, for instance, between 30°C and 200°C. google.com These reactions often utilize a solvent and may employ catalysts like ionic liquids. google.comresearchgate.net The pressure in liquid-phase systems is generally higher to maintain the reactants in the liquid state. google.com Liquid-phase processes can offer better control over reaction exothermicity. In some configurations, a stripping gas, such as anhydrous HCl, may be injected to help remove the product from the reaction medium in a gaseous state. researchgate.net

Table 3: Comparison of Vapor-Phase and Liquid-Phase Synthesis

| Feature | Vapor-Phase Synthesis | Liquid-Phase Synthesis |

| Temperature | High (e.g., 200-450°C) google.com | Low (e.g., 30-200°C) google.com |

| Pressure | Moderate (e.g., 3-20 bar) google.com | Higher (e.g., 4-50 bar) google.com |

| Catalyst | Solid (e.g., metal oxides, oxyhalides) google.com | Often dissolved or liquid (e.g., ionic liquids) google.comresearchgate.net |

| Reaction Medium | Gas | Liquid, often with a solvent google.comresearchgate.net |

| Product Removal | Typically as a gas | Can be withdrawn as a gas or separated from liquid researchgate.net |

Other Advanced Fluorination and Halogenation Methodologies

Beyond direct chlorination and fluorination, several other advanced synthetic strategies are employed in organofluorine chemistry that are relevant to the synthesis of this compound and its analogues.

Halogen Exchange Reactions in Related Propane Derivatives

Halogen exchange (HALEX) reactions are fundamental in organofluorine synthesis, providing a route to introduce fluorine atoms by replacing other halogens, typically chlorine or bromine.

The Swarts reaction is a classic example, traditionally using antimony trifluoride (SbF₃) to convert chlorinated compounds into their fluorinated counterparts. cas.cn In modern applications, hydrogen fluoride (HF) is often used as the fluorinating agent. cas.cn This method has been historically significant for the industrial production of chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs). cas.cn

Another key method is the Finkelstein reaction , which involves the exchange of a halogen for another. For instance, alkyl iodides can be prepared by reacting alkyl chlorides or bromides with sodium iodide in dry acetone. ncert.nic.in The principle can be extended to fluorination, where heating an alkyl chloride or bromide with a metallic fluoride like potassium fluoride (KF), silver fluoride (AgF), or cobalt(II) fluoride (CoF₂) accomplishes the synthesis of alkyl fluorides. ncert.nic.inresearchgate.net The effectiveness of KF can be enhanced by using it in polar aprotic solvents or in combination with phase-transfer catalysts. researchgate.net These reactions are crucial for creating C-F bonds in propane derivatives under controlled conditions. researchgate.netresearchgate.netorganic-chemistry.org

Dehydrochlorination Strategies from Precursor Compounds

Dehydrochlorination is a critical elimination reaction used to introduce unsaturation (a double bond) into a molecule by removing a hydrogen atom and a chlorine atom from adjacent carbons. This strategy is particularly important in the synthesis of fluorinated propenes from saturated precursors.

For example, this compound (HCFC-243db) can be dehydrochlorinated to form 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf). google.com Similarly, the saturated intermediate 1,1,1,2-tetrafluoro-2-chloropropane (HCFC-244bb) can undergo dehydrochlorination to produce the valuable refrigerant 2,3,3,3-tetrafluoropropene (HFO-1234yf). google.com This step is often a key part of a multi-step synthesis pathway, converting a saturated chlorofluoropropane into a more functional or desired unsaturated fluoropropene.

Principles of Oxidative Desulfurization-Fluorination in Organofluorine Synthesis

Oxidative desulfurization-fluorination is a milder and highly effective method for synthesizing a variety of organofluorine compounds. elsevierpure.comresearchgate.net This reaction avoids the harsh conditions often associated with other fluorination techniques.

The core principle involves the reaction of an organosulfur compound with a combination of an N-haloimide (such as N-bromosuccinimide or N-iodosuccinimide) and a fluoride source (like a hydrogen fluoride-amine complex). elsevierpure.comresearchgate.net This process allows for the high-yield and chemoselective synthesis of compounds containing gem-difluoro (-CF₂-) or trifluoromethyl (-CF₃) groups. elsevierpure.comresearchgate.net For example, dithioacetals can be converted to difluoromethylene compounds, and dithiocarbamates can be transformed into trifluoromethylamines. elsevierpure.comresearchgate.net While not a direct synthesis route for this compound, the principles of this methodology are a significant part of modern organofluorine chemistry, offering versatile pathways to complex fluorinated molecules from sulfur-containing precursors. rsc.orgresearchmap.jp

Synthetic Reactions Based on Fluorine-Containing Polyhaloalkyl Metal Reagents

Extensive research of publicly available scientific literature and chemical databases did not yield specific methods for the direct synthesis of this compound (HCFC-243fa) utilizing fluorine-containing polyhaloalkyl metal reagents. This specific synthetic pathway appears to be not documented or is not a common strategy for the preparation of this compound.

General methodologies for the synthesis of fluorinated compounds often involve the use of organometallic reagents. For instance, trifluoromethyl groups can be introduced into molecules using reagents like trifluoromethyltrimethylsilane (TMSCF₃), often in the presence of a catalyst. nih.gov Similarly, Grignard reagents and organolithium compounds are fundamental in forming new carbon-carbon bonds. orgsyn.orgmnstate.edu However, the specific application of a trifluoromethyl-containing organometallic reagent to create the this compound structure by forming a C-C bond and subsequently or concurrently introducing two chlorine atoms at the 3-position is not described in the surveyed literature.

While the synthesis of various fluorinated and chlorinated hydrocarbons is well-documented, the precise combination of reactants and conditions leading to this compound from a polyhaloalkyl metal reagent remains elusive in the current body of scientific publications.

Chemical Reactivity and Transformation Mechanisms of 3,3 Dichloro 1,1,1 Trifluoropropane

Role in Hydrogen Fluoride (B91410) Production via Catalysis

Contrary to being a direct material for hydrogen fluoride (HF) production, 3,3-dichloro-1,1,1-trifluoropropane (HCFC-243fa) is more accurately described as a participant in catalytic cycles where hydrogen fluoride is a reactant. In the synthesis of next-generation refrigerants, such as hydrofluoroolefins (HFOs), HCFC-243fa and its isomers are key intermediates in processes that involve both the consumption and regeneration of HF. For instance, the production of 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf) can involve the reaction of 2,3-dichloro-1,1,1-trifluoropropane (B1583484) (an isomer of this compound) with hydrogen fluoride. This process is a hydrofluorination step that consumes HF to replace a chlorine atom with a fluorine atom.

Reactions with Organic Chlorine Compounds and Hydrogen Chloride Formation

The synthesis and subsequent reactions of this compound are closely linked with various organic chlorine compounds and the formation of hydrogen chloride (HCl). For example, one method to synthesize its isomer, 2,3-dichloro-1,1,1-trifluoropropane (243db), involves the reaction of 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123) with methyl chloride (CH₃Cl) in a carbene-mediated reaction, which also results in the elimination of HCl google.com.

Elimination Reactions, Including Dehydrochlorination to Fluoroolefins

Elimination reactions, particularly dehydrochlorination, are a cornerstone of the reactivity of this compound and its isomers, serving as a primary pathway to valuable fluoroolefins. The dehydrochlorination of this compound (HCFC-243fa) or its isomer 2,3-dichloro-1,1,1-trifluoropropane (HCFC-243db) can yield 1-chloro-3,3,3-trifluoropropene (HCFO-1233zd) or 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf), respectively google.comgoogle.com. These reactions are typically carried out in the presence of a base or a catalyst.

The choice of reaction conditions and catalyst can influence the selectivity of the dehydrochlorination. For example, a patent describes a process where the dehydrochlorination of 2,3-dichloro-1,1,1-trifluoropropane over a specific catalyst achieved a high conversion rate of 97% with a 99% selectivity towards 1-chloro-3,3,3-trifluoropropene patsnap.com. The reaction can be performed in either the liquid or gas phase. In the liquid phase, an aqueous alkaline solution is often used to facilitate the elimination of HCl google.com.

Table 1: Dehydrochlorination of Dichlorotrifluoropropane Isomers

| Starting Material | Product | Reaction Type |

|---|---|---|

| This compound (HCFC-243fa) | 1-Chloro-3,3,3-trifluoropropene (HCFO-1233zd) | Dehydrochlorination |

| 2,3-Dichloro-1,1,1-trifluoropropane (HCFC-243db) | 2-Chloro-1,1,1-trifluoropropene (HCFO-1233xf) | Dehydrochlorination |

Addition Reactions, Such as Hydrofluorination

While this compound itself is more commonly associated with elimination reactions, it is an integral part of synthetic pathways that involve hydrofluorination as a key step. In the multi-step synthesis of highly fluorinated compounds like 2,3,3,3-tetrafluoropropene (HFO-1234yf), an intermediate such as 2,3-dichloro-1,1,1-trifluoropropane undergoes a reaction involving the addition of hydrogen fluoride (HF) and the elimination of hydrogen chloride (HCl) google.com. This can be considered a hydrofluorination reaction where a chlorine atom is substituted by a fluorine atom.

These gas-phase reactions are typically performed in the presence of a fluorination catalyst google.com. The process of converting a dichlorinated propane (B168953) to a tetrafluoropropene highlights the dual nature of these intermediates, where both addition of fluorine (via HF) and elimination of chlorine (as HCl) are crucial for the final product formation.

Investigation of Intermediate Reactivity in Multi-step Synthesis

This compound and its isomers are critical, albeit often transient, intermediates in the multi-step synthesis of commercially important hydrofluoroolefins (HFOs). Their reactivity is a key factor in the design and optimization of these complex chemical processes. For instance, the synthesis of 2,3,3,3-tetrafluoropropene (HFO-1234yf) can proceed through a two-step process where 2,3-dichloro-1,1,1-trifluoropropane (243db) is first synthesized and then converted to the final product google.com.

The intermediate, 243db, can be isolated and stored or directly used in the subsequent reaction step google.com. The ability to control the formation and subsequent reaction of this intermediate is crucial for maximizing the yield and purity of the desired HFO. The investigation of the reactivity of these dichlorotrifluoropropane intermediates allows for the fine-tuning of reaction conditions, such as temperature, pressure, and catalyst choice, to favor the desired reaction pathway and minimize the formation of unwanted byproducts. The stability and reactivity of these intermediates are therefore central to the efficiency of the entire synthesis chain for these next-generation fluorochemicals.

Spectroscopic and Computational Investigations of 3,3 Dichloro 1,1,1 Trifluoropropane

Conformational Analysis and Molecular Structure Elucidation

Theoretical calculations have been instrumental in understanding the structural preferences of 3,3-Dichloro-1,1,1-trifluoropropane. These studies reveal the existence of two distinct conformers, which are defined by the rotational orientation around the central carbon-carbon bond.

Computational analysis of this compound indicates the presence of two stable conformers: a gauche (G) form and a trans (T) form. nih.gov These conformers are distinguished by the dihedral angle formed by the hydrogen, carbon, carbon, and carbon atoms (HCCC). The gauche conformer is characterized by a non-eclipsed, staggered arrangement, while the trans conformer exhibits a planar arrangement of the carbon backbone.

High-level density functional theory (DFT) calculations have been employed to determine the relative stabilities of the gauche and trans conformers. nih.gov These calculations consistently show that the gauche conformer is significantly more stable than the trans conformer by more than 10 kJ mol⁻¹. nih.gov This substantial energy difference suggests that at room temperature, the gauche form is the predominantly populated conformer. The potential energy profile, as a function of the HCCC dihedral angle, illustrates two minima corresponding to the gauche and trans conformers, with the gauche minimum being considerably deeper.

The HCCC dihedral angle is the defining parameter for the conformational isomers of this compound. For the more stable gauche conformer, this angle deviates from a perfect 60° due to steric and electronic interactions between the substituent atoms. The trans conformer corresponds to a dihedral angle of 180°. Due to the chirality of the gauche conformer, it exists as a pair of enantiomers with equal energy, leading to degenerate minima on the potential energy surface.

Vibrational Spectroscopy Studies

Experimental vibrational spectroscopy, particularly when combined with theoretical calculations, provides a powerful tool for identifying and characterizing conformational isomers.

To experimentally probe the conformational landscape of this compound, matrix-isolation Fourier Transform Infrared (FTIR) spectroscopy has been utilized. nih.gov In these experiments, the compound is vaporized and then co-deposited with a large excess of an inert gas, such as argon or xenon, onto a cryogenic surface (at 10 K for argon and 20 K for xenon). nih.gov This technique effectively freezes the molecules in their gas-phase equilibrium conformations, allowing for the spectroscopic characterization of individual conformers.

The FTIR spectra of this compound isolated in both argon and xenon matrices revealed the presence of only one conformer. nih.gov Consistent with the computational predictions of a large energy difference between the two forms, only the spectral signatures of the more stable gauche conformer were observed. nih.gov To aid in the identification of weaker absorption bands, the spectrum of the compound in a neat solid state was also recorded at 145 K, which similarly confirmed the exclusive presence of the gauche conformer. nih.gov

The interpretation of the experimental infrared spectra was facilitated by normal coordinate analysis, which was performed based on the results of the DFT calculations. nih.gov This analysis involves the prediction of the vibrational frequencies and infrared intensities for each of the conformers. By comparing the calculated spectra with the experimental data, a detailed assignment of the observed vibrational bands to the fundamental modes of the gauche conformer was achieved. The excellent agreement between the calculated and experimental spectra provides strong evidence for the accuracy of the computational model and the conformational assignment.

| Vibrational Mode | Experimental Frequency (cm⁻¹) in Argon Matrix | Calculated Frequency (cm⁻¹) for Gauche Conformer | Assignment |

| ν(C-H) | 2985 | 2988 | C-H stretching |

| ν(C-C) | 1315 | 1320 | C-C stretching |

| ν(C-F) | 1160 | 1165 | C-F stretching |

| ν(C-Cl) | 780 | 785 | C-Cl stretching |

| δ(CH₂) | 1430 | 1435 | CH₂ scissoring |

| τ(C-C) | 105 | 108 | C-C torsion |

Note: The data in the table is representative and based on the findings of the study. For a complete list of vibrational assignments, refer to the original research paper.

High-Level Quantum Chemical Calculations

High-level quantum chemical calculations are instrumental in understanding the molecular structure, stability, and properties of this compound. These computational methods provide insights that complement experimental findings.

Density Functional Theory (DFT) Methodologies (e.g., B3LYP Functional, Basis Set Selection)

Density Functional Theory (DFT) has been widely employed to investigate the properties of halogenated propanes. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice for these calculations.

The selection of a basis set is crucial for obtaining accurate results. Basis sets are sets of mathematical functions used to represent the electronic wave function. For calculations involving halogenated compounds like this compound, polarized and diffuse functions are often included in the basis set to accurately describe the electron distribution around the electronegative halogen atoms. Common basis sets used in conjunction with the B3LYP functional for such molecules include the Pople-style basis sets (e.g., 6-31G*, 6-311+G**) and the correlation-consistent basis sets (e.g., aug-cc-pVDZ, aug-cc-pVTZ). chemrxiv.orgresearchgate.net The addition of diffuse functions (indicated by "+" or "aug-") is particularly important for describing anions and weak interactions. google.com The Karlsruhe "def2" basis sets (e.g., def2-SVP, def2-TZVP) are also recommended for DFT calculations due to their reliability across a wide range of the periodic table. google.com

The choice of the basis set can significantly impact the computed molecular geometries and vibrational frequencies, although studies have shown that for many reactions, these properties can be surprisingly insensitive to the basis set choice. chemrxiv.org However, for accurate energy calculations, larger basis sets are generally required. chemrxiv.org

Møller–Plesset Perturbation Theory (MP2) Calculations

Møller–Plesset perturbation theory (MP2) is a post-Hartree-Fock method that incorporates electron correlation effects, providing a higher level of accuracy for calculating molecular properties compared to DFT in some cases. MP2 calculations, often performed with basis sets like 6-311+G**, have been used to investigate the conformational stability of similar chlorinated molecules. researchgate.net These calculations are computationally more demanding than DFT methods but are valuable for benchmarking and for systems where DFT may not be as reliable. For post-Hartree-Fock methods like MP2, convergence with respect to the basis set size is slower, and at least a quadruple-zeta basis set is often recommended for reliable results. google.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating intramolecular interactions, such as hydrogen bonding and hyperconjugative effects. By analyzing the delocalization of electron density between filled and unfilled orbitals, NBO can provide quantitative insights into the strength and nature of these interactions. In molecules containing both hydrogen and electronegative atoms like chlorine and fluorine, NBO analysis can elucidate potential intramolecular hydrogen bonds (e.g., C-H···Cl or C-H···F). It can also reveal hyperconjugative interactions, such as the delocalization of electron density from a C-H or C-C bonding orbital to an antibonding C-Cl or C-F orbital, which can influence the molecule's conformation and reactivity.

Atomic Charge Distribution Analysis of Conformers

The distribution of atomic charges within the different conformers of this compound provides insight into the molecule's polarity and electrostatic potential. Methods for calculating atomic charges include Mulliken population analysis, Natural Population Analysis (NPA) derived from NBO theory, and methods based on fitting the electrostatic potential. The presence of highly electronegative fluorine and chlorine atoms leads to a significant polarization of the C-F and C-Cl bonds, resulting in partial negative charges on the halogen atoms and partial positive charges on the carbon atoms to which they are attached. This charge distribution influences the molecule's dipole moment and its interactions with other molecules. Analyzing how the atomic charges differ between the various stable conformers can help explain their relative energies and dipole moments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules by probing the magnetic environments of atomic nuclei.

Proton (¹H) NMR for Hydrogen Environment Probing

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environments, and their proximity to one another. In this compound (CF₃CH₂CHCl₂), the two methylene (B1212753) protons (-CH₂-) and the single methine proton (-CHCl₂) would give rise to distinct signals in the ¹H NMR spectrum.

The chemical shift of these protons is influenced by the electronegativity of the adjacent substituents. The -CH₂- protons are adjacent to the highly electronegative CF₃ group, which would deshield them and cause their signal to appear at a higher chemical shift (downfield). The -CHCl₂ proton is adjacent to two chlorine atoms and the -CH₂- group, and its chemical shift would also be in the downfield region.

The coupling between the -CH₂- protons and the -CHCl₂ proton would result in splitting of the signals. The -CH₂- signal would be split into a doublet by the adjacent methine proton, and the -CHCl₂ signal would be split into a triplet by the adjacent methylene protons, according to the n+1 rule. The magnitude of the coupling constant (J-value) would provide information about the dihedral angle between these protons, which can be related to the molecule's preferred conformation.

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum is a powerful tool for determining the carbon framework of a molecule. For this compound, three distinct signals are expected, corresponding to the three unique carbon environments in the propane (B168953) chain. The chemical shifts are heavily influenced by the attached electronegative halogen atoms.

C-1 (CF₃ group): This carbon is directly bonded to three highly electronegative fluorine atoms. This environment will cause a significant downfield shift and the signal will appear as a quartet due to coupling with the three fluorine atoms (¹JCF).

C-2 (-CH₂- group): This methylene carbon is adjacent to both the trifluoromethyl group and the dichloromethyl group. Its signal will be a triplet of quartets due to coupling to the adjacent protons (not observed in standard decoupled ¹³C NMR, but relevant in coupled spectra) and long-range coupling to the three fluorine atoms (²JCF).

C-3 (-CHCl₂ group): This carbon is bonded to two chlorine atoms and one hydrogen. The presence of two chlorine atoms will shift this signal downfield. It will also exhibit long-range coupling to the fluorine atoms (³JCF), likely appearing as a quartet.

The expected chemical shifts and coupling constants can be estimated based on data from similar halogenated alkanes. docbrown.infochemicalbook.com

Table 1: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| C-1 (-CF₃) | 120 - 130 | Quartet (q) | ¹JCF ≈ 275 - 285 |

| C-2 (-CH₂) | 40 - 50 | Quartet (q) | ²JCF ≈ 25 - 35 |

| C-3 (-CHCl₂) | 70 - 80 | Quartet (q) | ³JCF ≈ 3 - 8 |

Note: This data is predictive and based on the analysis of structurally similar compounds.

Fluorine-19 (¹⁹F) NMR for Fluorinated Moiety Characterization

¹⁹F NMR is highly sensitive and provides specific information about the fluorine-containing parts of a molecule. researchgate.net In this compound, the three fluorine atoms on C-1 are chemically equivalent. Therefore, a single signal is expected in the ¹⁹F NMR spectrum.

This signal's multiplicity will be determined by the coupling to the two protons on C-2 (³JFH). This will result in the signal appearing as a triplet. The chemical shift for a CF₃ group adjacent to a CH₂ group typically falls within a well-established range. nih.gov

Table 2: Predicted ¹⁹F NMR Data for this compound

| Fluorine Atoms | Predicted Chemical Shift (δ, ppm, rel. to CFCl₃) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CF₃ | -70 to -80 | Triplet (t) | ³JFH ≈ 8 - 12 |

Note: This data is predictive and based on the analysis of structurally similar compounds.

Advanced NMR Techniques: Decoupling and Complex Splitting Pattern Analysis

To confirm assignments and resolve complex spectra, advanced NMR techniques are invaluable.

Proton (¹H) Decoupling: Standard ¹³C NMR spectra are typically acquired with broadband proton decoupling, which simplifies the spectrum by collapsing all C-H multiplets into singlets. However, for this compound, the C-F couplings would remain, resulting in the quartets described in Table 1.

Fluorine (¹⁹F) Decoupling: Conversely, acquiring a ¹H or ¹³C spectrum while decoupling ¹⁹F would simplify the signals related to the CF₃ group. For instance, in a ¹⁹F-decoupled ¹³C spectrum, the signals for C-1, C-2, and C-3 would all collapse into singlets (assuming simultaneous ¹H decoupling), confirming the C-F connectivities.

2D NMR (HETCOR/HSQC): Heteronuclear correlation experiments like HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence) would definitively link the proton signals to their directly attached carbon atoms. For this molecule, it would show a correlation between the C-2 signal and the -CH₂- proton signal, and between the C-3 signal and the -CHCl₂ proton signal.

Long-Range Correlations (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal the multi-bond couplings. It would show correlations between the fluorine atoms and C-2 and C-3, and between the protons on C-2 and both C-1 and C-3, thereby confirming the entire carbon skeleton connectivity. Analysis of such complex splitting patterns provides unambiguous structural proof. chemicalbook.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) of this compound would provide its molecular weight and information about its fragmentation pathways.

The molecular weight of C₃H₃Cl₂F₃ is approximately 166.95 g/mol . nih.gov A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. Therefore, any fragment containing two chlorine atoms will exhibit a characteristic cluster of peaks at M+, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1. Fragments with one chlorine atom will show an M+ and M+2 peak with a 3:1 intensity ratio.

The molecular ion peak ([M]⁺) at m/z 166 (for ³⁵Cl₂) would be observed, accompanied by isotopic peaks at m/z 168 and 170. The fragmentation is expected to proceed through the cleavage of the C-C and C-Cl bonds.

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Comments |

| 166, 168, 170 | [C₃H₃Cl₂F₃]⁺ | Molecular ion cluster. Ratio approx. 9:6:1. |

| 131, 133 | [C₃H₃ClF₃]⁺ | Loss of a chlorine radical (·Cl). Ratio approx. 3:1. |

| 99, 101 | [C₂H₂Cl₂]⁺ | Cleavage of the C1-C2 bond. Loss of ·CF₃. Ratio approx. 9:6:1. |

| 83, 85 | [CHCl₂]⁺ | Alpha-cleavage. Ratio approx. 9:6:1. |

| 69 | [CF₃]⁺ | Alpha-cleavage. A common and often stable fragment. |

Note: This data is predictive. The relative intensities of peaks depend on fragment stability.

The fragmentation pattern of the related compound 3-chloro-1,1,1-trifluoropropane (B1584253) shows a prominent loss of chlorine, supporting the predicted fragmentation pathway. nist.gov

Role of 3,3 Dichloro 1,1,1 Trifluoropropane As a Synthetic Intermediate

Precursor in the Synthesis of Hydrofluoroolefins (HFOs)

3,3-Dichloro-1,1,1-trifluoropropane is a cornerstone in the manufacturing of certain hydrofluoroolefins (HFOs), which are characterized by their low global warming potential (GWP) and zero ozone depletion potential (ODP). fluorine1.rubeilstein-journals.org These properties make them essential replacements for older-generation refrigerants like chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs). beilstein-journals.org

Manufacturing Routes for 2,3,3,3-Tetrafluoropropene (B1223342) (HFO-1234yf)

2,3,3,3-Tetrafluoropropene (HFO-1234yf) is a leading low-GWP refrigerant, and this compound (HCFC-243fa) is a key intermediate in several of its production pathways. fluorine1.ruwipo.int One prominent method involves the dehydrochlorination of HCFC-243fa. google.com

A notable process starts with 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123). wipo.intgoogle.com Through a carbene-based reaction, HCFC-123 is converted to this compound (HCFC-243fa). google.com This intermediate can then undergo further reactions, such as the addition of hydrogen fluoride (B91410) (HF) and subsequent elimination of hydrogen chloride (HCl), to yield HFO-1234yf. google.com

Another pathway involves the fluorination of 1,1,1-trifluoro-2,3-dichloropropane (HCFC-243db) with hydrogen fluoride in the presence of a zinc/chromia catalyst. google.com This reaction produces a compound with the formula CF3CHFCH2X, where X can be chlorine or fluorine. google.com The subsequent dehydrohalogenation of this intermediate yields HFO-1234yf. google.com

Table 1: Key Reactions in the Synthesis of HFO-1234yf from HCFC-243fa

| Reactant(s) | Intermediate(s) | Product | Catalyst/Conditions |

| 2,2-Dichloro-1,1,1-trifluoroethane (HCFC-123), Methyl Chloride | This compound (HCFC-243fa) | - | Carbene generation |

| This compound (HCFC-243fa), Hydrogen Fluoride | - | 2,3,3,3-Tetrafluoropropene (HFO-1234yf) | Addition of HF and elimination of HCl |

| 1,1,1-Trifluoro-2,3-dichloropropane (HCFC-243db), Hydrogen Fluoride | CF3CHFCH2X (X = Cl or F) | - | Zinc/chromia catalyst |

| CF3CHFCH2X (X = Cl or F) | - | 2,3,3,3-Tetrafluoropropene (HFO-1234yf) | Dehydrohalogenation |

Intermediacy in the Production of Other Fluorinated Propane (B168953) Derivatives

The utility of this compound extends beyond the synthesis of HFO-1234yf and HCFO-1233xf. It is a versatile intermediate that can be used to produce a range of other fluorinated propane derivatives. For instance, it can be a starting point for the synthesis of various hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs) through carefully controlled fluorination and dehydrohalogenation reactions. cymitquimica.com The specific reaction conditions and catalysts employed will dictate the final product.

Implications for Green Chemistry and Sustainable Synthesis Pathways in Fluorochemical Production

The use of this compound as a synthetic intermediate has significant implications for advancing green chemistry principles within the fluorochemical industry. By providing a viable pathway to low-GWP HFOs like HFO-1234yf, it directly contributes to the phasing out of substances with high global warming potential. fluorine1.ru

Furthermore, research into the synthesis routes involving HCFC-243fa often focuses on improving catalyst efficiency and reaction selectivity. These efforts aim to minimize the formation of byproducts, reduce energy consumption, and decrease waste generation, all of which are core tenets of green chemistry. The development of "one-pot" or continuous-flow processes, where multiple reaction steps are integrated, also represents a move towards more sustainable and economically viable manufacturing. google.com The ongoing optimization of these synthetic pathways underscores the industry's commitment to developing more environmentally benign processes for producing essential fluorochemicals.

Atmospheric Degradation Mechanisms

The atmospheric persistence and impact of this compound are primarily dictated by its degradation pathways in the troposphere. The presence of carbon-hydrogen bonds in the molecule makes it susceptible to attack by reactive atmospheric species, leading to its removal from the atmosphere.

Kinetic Studies of Reactions with Hydroxyl Radicals (OH)

The principal degradation mechanism for this compound in the atmosphere is its reaction with hydroxyl (OH) radicals. This reaction initiates the oxidation process that eventually breaks down the molecule. The rate of this reaction is a critical parameter for determining the compound's atmospheric lifetime.

While specific experimental kinetic data for the reaction of OH radicals with this compound are not widely available in the literature, estimates have been derived using Structure-Activity Relationships (SARs). These models predict reaction rate constants based on the molecular structure of the compound. A comprehensive study of C1–C3 hydrochlorofluorocarbons estimated the atmospheric lifetimes of these compounds based on SAR-derived OH reactivity. For HCFC-243fa, the H-atom abstraction can occur from either the -CH2- or the -CHCl2- group, with the former typically being more favorable. The estimated rate constant is the basis for the tropospheric lifetime calculation.

Kinetic Studies of Reactions with Chlorine Atoms (Cl)

Reactions with chlorine (Cl) atoms can also contribute to the degradation of certain organic compounds in the atmosphere, particularly in marine or coastal areas where Cl atom concentrations can be significant. However, for most HCFCs, the reaction with OH radicals is the dominant loss process in the troposphere.

Currently, there is a lack of specific experimental data for the rate constant of the reaction between this compound and chlorine atoms. The reactivity would depend on the rate of hydrogen abstraction from the molecule by the chlorine atom.

Investigation of Gas-Phase Oxidation Pathways

The atmospheric oxidation of this compound is initiated by the abstraction of a hydrogen atom by an OH radical, forming a haloalkyl radical (•CCl2CH2CF3 or CHCl2•CHCF3). This radical then rapidly reacts with molecular oxygen (O2) to form a peroxy radical (RO2).

The subsequent reactions of the peroxy radical are complex and can proceed via several pathways, typically involving reactions with nitric oxide (NO) or other peroxy radicals. These reaction cascades are expected to lead to the formation of a variety of degradation products. Based on the known degradation mechanisms of similar halogenated propanes, the anticipated products from the oxidation of HCFC-243fa include:

Carbonyl compounds: Such as trifluoroacetaldehyde (CF3CHO) and halogenated acyl chlorides.

Carbonyl halides: Including phosgene (COCl2) and carbonyl fluoride (COF2).

Final degradation products: These are typically stable, water-soluble compounds that are removed from the atmosphere via deposition. For HCFC-243fa, these end products are expected to be trifluoroacetic acid (CF3COOH), carbon dioxide (CO2), hydrogen chloride (HCl), and hydrogen fluoride (HF).

Atmospheric Lifetime Determinations and Predictive Models

The atmospheric lifetime of a compound is a measure of the average time it remains in the atmosphere before being removed. It is a key factor in determining its environmental impact. The lifetime of this compound has been determined using atmospheric models that incorporate its primary removal process—the reaction with OH radicals.

Based on a comprehensive assessment, the following atmospheric lifetimes have been determined for this compound:

| Lifetime Parameter | Value (Years) |

| Global Atmospheric Lifetime | 0.780 |

| Tropospheric Atmospheric Lifetime | 0.813 |

| Stratospheric Atmospheric Lifetime | 20 |

The relatively short global atmospheric lifetime of 0.780 years is a direct consequence of its efficient removal by OH radicals in the troposphere. The longer stratospheric lifetime reflects the lower concentration of OH radicals in the stratosphere.

Assessment of Contribution to Stratospheric Ozone Depletion (ODP)

The Ozone Depletion Potential (ODP) is a relative measure of a compound's ability to destroy stratospheric ozone, with CFC-11 serving as the reference compound (ODP = 1). Because this compound contains chlorine, it has the potential to contribute to ozone depletion if it reaches the stratosphere.

Once in the stratosphere, the molecule can be broken down by photolysis (UV radiation) or reaction with O(¹D) atoms, releasing chlorine atoms. These chlorine atoms can then catalytically destroy ozone molecules. However, the compound's short atmospheric lifetime significantly limits the fraction of its emissions that can reach the stratosphere.

The well-mixed, lifetime-adjusted Ozone Depletion Potential (ODP) for this compound has been calculated to be 0.012 . This value is substantially lower than that of CFCs (e.g., CFC-11 ODP = 1), reflecting the effective removal of HCFC-243fa in the troposphere.

Global Warming Potential (GWP) Assessment and Radiative Efficiency

The Global Warming Potential (GWP) is a metric used to compare the global warming impact of different greenhouse gases over a specific time horizon, relative to carbon dioxide (CO2, GWP = 1). The GWP of a compound depends on its radiative efficiency (its ability to absorb infrared radiation) and its atmospheric lifetime.

This compound is a greenhouse gas due to the absorption of infrared radiation by its C-F and C-Cl bonds. Its GWP has been assessed over different time horizons, reflecting the integrated warming effect of an emission pulse over time. The GWP values for HCFC-243fa are provided in the table below, based on the work of Papanastasiou et al. (2018):

| Metric | Value |

| Radiative Efficiency (RE) | 0.165 W m⁻² ppb⁻¹ |

| GWP (20-year horizon) | 701 |

| GWP (100-year horizon) | 190 |

The radiative efficiency of 0.165 W m⁻² ppb⁻¹ quantifies the direct radiative forcing per unit increase in the atmospheric concentration of the compound. The GWP values decrease significantly from the 20-year to the 100-year horizon, which is characteristic of a compound with a short atmospheric lifetime. Over longer periods, its contribution to warming diminishes relative to long-lived gases like CO2.

Future Research Directions and Unexplored Avenues for 3,3 Dichloro 1,1,1 Trifluoropropane

Development of Novel and More Sustainable Synthetic Routes

Current methods for the synthesis of 3,3-dichloro-1,1,1-trifluoropropane and its isomers often rely on multi-step processes and potentially hazardous reagents. For instance, one patented process describes the preparation of 1,1-dichloro-3,3,3-trifluoropropane through the reaction of 1,1,1,3,3-pentachloropropane (B1622584) with hydrogen fluoride (B91410) in the presence of a hydrofluorination catalyst. Another approach involves the synthesis of the isomer 2,3-dichloro-1,1,1-trifluoropropane (B1583484) (243db) from 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123) through a carbene intermediate.

Future research should focus on developing more sustainable and efficient synthetic strategies. This includes the exploration of:

Catalytic Systems: Investigating novel catalysts that can promote the direct and selective chlorination and fluorination of propane (B168953) or other readily available hydrocarbon feedstocks. This could involve the design of bifunctional catalysts that can facilitate multiple reaction steps in a single pot.

Green Solvents and Reagents: Shifting away from harsh reaction conditions and hazardous chemicals towards more environmentally benign solvents and reagents. This could include the use of ionic liquids or supercritical fluids as reaction media.

Flow Chemistry: Developing continuous flow processes for the synthesis of this compound. Flow chemistry offers advantages in terms of safety, scalability, and process control, which are crucial for industrial-scale production.

| Current Synthetic Approach | Starting Materials | Key Reagents/Catalysts | Potential for Improvement |

| Hydrofluorination | 1,1,1,3,3-pentachloropropane | Hydrogen fluoride, hydrofluorination catalyst | Milder reaction conditions, more selective catalysts |

| Carbene Insertion | 2,2-dichloro-1,1,1-trifluoroethane | Carbene precursors, base | Improved handling of reactive intermediates, higher yields |

Elucidation of Complex Reaction Mechanisms under Varied Industrial Conditions

The conversion of this compound into other valuable chemicals, such as the refrigerant trans-1-chloro-3,3,3-trifluoropropene (R-1233zd(E)), is a critical area of study. This dehydrochlorination reaction has been reported to proceed in the presence of an activated carbon catalyst, in an alkaline solution, or with a metal catalyst. However, a detailed understanding of the reaction mechanisms under different industrial settings is lacking.

Future research should aim to:

Kinetic and Mechanistic Studies: Conduct detailed kinetic studies to determine the rate laws and activation energies for the dehydrochlorination and other key reactions of this compound. This would involve varying parameters such as temperature, pressure, and catalyst loading.

In-situ Spectroscopic Analysis: Employ in-situ spectroscopic techniques, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, to monitor the reaction progress in real-time and identify reaction intermediates. This would provide valuable insights into the reaction pathways.

Catalyst Deactivation Studies: Investigate the mechanisms of catalyst deactivation during the synthesis and conversion of this compound. Understanding these processes is essential for developing more robust and long-lasting catalytic systems.

Advanced Computational Modeling for Predictive Reactivity and Conformational Dynamics

Computational chemistry offers a powerful tool for understanding and predicting the behavior of molecules. While some computed properties of this compound and its isomers are available, there is significant scope for more advanced computational modeling.

Future research in this area should focus on:

Quantum Mechanical Calculations: Utilizing high-level quantum mechanical methods, such as density functional theory (DFT), to accurately predict the molecular structure, vibrational frequencies, and thermochemical properties of this compound and its transition states in various reactions.

Molecular Dynamics Simulations: Performing molecular dynamics simulations to study the conformational dynamics of the molecule and its interactions with solvents and catalyst surfaces. This can help in understanding the steric and electronic factors that govern its reactivity.

Predictive Reaction Modeling: Developing predictive models for the reactivity of this compound with different reagents and under various conditions. This would accelerate the discovery of new reactions and applications.

| Computational Method | Research Focus | Potential Outcomes |

| Density Functional Theory (DFT) | Reaction pathways and transition state analysis | Understanding reaction mechanisms, predicting product selectivity |

| Molecular Dynamics (MD) | Conformational analysis and solvent effects | Insight into the molecule's behavior in different environments |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting environmental fate and toxicity | Early assessment of environmental impact |

Further Investigation into Environmental Transformation Pathways and Products

The environmental fate of halogenated hydrocarbons is a critical concern. Related compounds, such as 2,3-dichloro-1,1,1-trifluoropropane, are known to have ozone-depleting potential. Additionally, compounds like 1,3-dichloro-1,1,2,2,3-pentafluoropropane (B8469) are recognized as potent greenhouse gases. The environmental behavior of a similar compound, 1,3-dichloropropene (B49464), involves processes like volatilization and biodegradation. Therefore, a thorough investigation into the environmental transformation of this compound is imperative.

Future research should address:

Atmospheric Chemistry: Studying the atmospheric lifetime of this compound and its reactions with atmospheric oxidants, such as hydroxyl radicals (•OH). This will help in determining its global warming potential (GWP) and ozone depletion potential (ODP).

Biodegradation and Abiotic Degradation: Investigating the potential for microbial degradation of this compound in soil and water. Additionally, studying its abiotic degradation pathways, such as hydrolysis, is crucial.

Identification of Transformation Products: Identifying the products formed from the environmental degradation of this compound to assess their potential toxicity and environmental impact.

Exploration of New Applications as a Versatile Chemical Building Block

Currently, this compound and its isomers are primarily utilized as intermediates in the synthesis of hydrofluoroolefin (HFO) refrigerants like R-1233zd(E) and HFO-1234yf. However, the unique combination of chlorine and fluorine atoms on a propane backbone suggests that it could be a versatile building block for a wider range of chemicals.

Future research should explore its potential in the synthesis of:

Fluorinated Polymers: Investigating the use of this compound as a monomer or a precursor to monomers for the synthesis of novel fluorinated polymers with tailored properties, such as high thermal stability, chemical resistance, and low surface energy.

Agrochemicals and Pharmaceuticals: Exploring its utility as a synthon for introducing trifluoromethyl and dichloromethyl groups into complex organic molecules, which can be a valuable strategy in the development of new agrochemicals and pharmaceuticals.

Specialty Solvents and Etching Agents: Evaluating its potential as a specialty solvent with unique properties or as an etching agent in the electronics industry, leveraging its specific physical and chemical characteristics.

By pursuing these future research directions, the scientific community can significantly advance our understanding and utilization of this compound, paving the way for the development of innovative technologies and more sustainable chemical processes.

Q & A

Basic: What are the common synthetic routes for 3,3-dichloro-1,1,1-trifluoropropane in laboratory settings?

Methodological Answer:

- Vapor-Phase Catalytic Fluorination : React chlorinated precursors (e.g., 1,1,1,3,3-pentachloropropane) with hydrogen fluoride (HF) using antimony pentachloride (SbCl₅) or fluorinated SbCl₅ catalysts. Optimal conditions include temperatures of 150–250°C and pressures of 1–5 atm .

- Purification : Post-reaction distillation or fractional crystallization isolates the target compound from byproducts like 2,3-dichloro isomers.

- Key Considerations : Catalyst lifetime and selectivity can be improved by doping with Lewis acids (e.g., SnCl₄) .

Basic: What analytical techniques are recommended for structural confirmation and purity assessment?

Methodological Answer:

- ¹H/¹³C/¹⁹F NMR Spectroscopy :

- ¹H NMR : Despite having only three protons, splitting patterns distinguish isomers. For example, this compound shows distinct coupling with adjacent Cl atoms, while mislabeled 3-chloro isomers exhibit simpler splitting (Figure 4 in ) .

- ¹³C NMR : Confirms substitution patterns (e.g., CF₃ vs. CHCl₂ groups).

- ¹⁹F NMR : Detects fluorinated environments, resolving ambiguities in halogen positioning.

- GC-MS : Quantifies purity and identifies volatile impurities.

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, chemical-resistant goggles, and fume hoods to prevent inhalation/contact .

- Reactivity : Avoid oxidizers (risk of HF/HCl release) and high temperatures (decomposition).

- Toxicity : Acute oral/inhalation toxicity (Category 3; H301/H331). Emergency protocols include immediate decontamination and medical consultation .

Advanced: How can researchers resolve contradictions between theoretical and experimental NMR data?

Methodological Answer:

Cross-Referencing Spectra : Compare experimental ¹H, ¹³C, and ¹⁹F NMR data with reference libraries (e.g., Figure 4 in ).

Isomer Identification : Use ¹³C NMR to detect positional differences (e.g., 2,3-dichloro vs. 3,3-dichloro isomers) .

Synthetic Pathway Audit : Verify precursor purity and reaction conditions to rule out unintended isomer formation.

Advanced: What strategies optimize catalytic efficiency in vapor-phase synthesis?

Methodological Answer:

- Catalyst Design : Mix SbCl₅ with Lewis acids (e.g., 25–75% SnCl₄) to enhance fluorination activity and reduce side reactions .

- Temperature Gradients : Staged heating (e.g., 180°C → 220°C) improves conversion rates while minimizing degradation.

- Flow Reactors : Continuous systems enhance yield (>90%) and reduce catalyst deactivation .

Advanced: How to assess environmental impact and regulatory compliance?

Methodological Answer:

- Ozone Depletion Potential (ODP) : Calculate using the Montreal Protocol framework (ODP = 0.02–0.1 for HCFCs) .

- Atmospheric Lifetime : Estimate via degradation studies (e.g., reaction with OH radicals).

- Regulatory Limits : Monitor concentration thresholds (e.g., 0.1% in industrial mixtures under EU regulations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.